molecular formula C18H16N2O4 B5788145 N-[3-(2,5-dioxo-1-pyrrolidinyl)phenyl]-3-methoxybenzamide

N-[3-(2,5-dioxo-1-pyrrolidinyl)phenyl]-3-methoxybenzamide

Cat. No. B5788145
M. Wt: 324.3 g/mol
InChI Key: PLANHGPJHTZLON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(2,5-dioxo-1-pyrrolidinyl)phenyl]-3-methoxybenzamide, also known as DREADD (Designer Receptors Exclusively Activated by Designer Drugs), is a synthetic molecule that has been developed to manipulate neuronal activity in a selective and reversible manner. This technology has revolutionized the field of neuroscience by allowing researchers to control specific neural circuits and study their function in vivo.

Mechanism of Action

N-[3-(2,5-dioxo-1-pyrrolidinyl)phenyl]-3-methoxybenzamide works by binding to a specific receptor called the muscarinic acetylcholine receptor. This receptor is normally activated by acetylcholine, a neurotransmitter that is released by neurons in the brain. When this compound binds to the muscarinic receptor, it activates a signaling pathway that leads to the modulation of neuronal activity. This compound can be designed to selectively activate or inhibit neurons expressing the receptor, depending on the type of this compound used.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects on neurons expressing the receptor. When this compound is activated, it can increase or decrease neuronal excitability, depending on the type of this compound used. This compound can also modulate neurotransmitter release, synaptic plasticity, and gene expression in neurons expressing the receptor. These effects can be studied in vivo using techniques such as electrophysiology, imaging, and behavioral assays.

Advantages and Limitations for Lab Experiments

N-[3-(2,5-dioxo-1-pyrrolidinyl)phenyl]-3-methoxybenzamide has several advantages for lab experiments. It allows researchers to selectively manipulate specific neural circuits in vivo, without the need for invasive techniques such as lesioning or electrical stimulation. This compound can also be used to study the effects of chronic manipulation of neural circuits, which is not possible with acute techniques such as optogenetics. However, this compound has some limitations. It requires the use of a synthetic ligand, which can have off-target effects and may not be suitable for some experiments. This compound also requires the expression of the receptor in neurons, which can be challenging in some animal models.

Future Directions

There are several future directions for research using N-[3-(2,5-dioxo-1-pyrrolidinyl)phenyl]-3-methoxybenzamide. One direction is to develop new types of this compound that can selectively activate or inhibit specific subtypes of neurons or neural circuits. Another direction is to study the long-term effects of chronic manipulation of neural circuits using this compound. This could provide insights into the role of specific circuits in disease states such as addiction, depression, and schizophrenia. Finally, this compound could be used as a therapeutic tool for treating neurological and psychiatric disorders, by selectively modulating specific neural circuits.

Synthesis Methods

The synthesis of N-[3-(2,5-dioxo-1-pyrrolidinyl)phenyl]-3-methoxybenzamide involves several steps, including the preparation of starting materials, the formation of the key intermediate, and the final coupling reaction. The starting materials are commercially available and can be easily obtained. The key intermediate is prepared by reacting 3-methoxybenzoyl chloride with 3-aminophenylpyrrolidine in the presence of a base. The final coupling reaction is carried out by reacting the key intermediate with N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride and N-hydroxysuccinimide in the presence of a catalyst. The product is purified by column chromatography to obtain pure this compound.

Scientific Research Applications

N-[3-(2,5-dioxo-1-pyrrolidinyl)phenyl]-3-methoxybenzamide has been widely used in scientific research to study the function of specific neural circuits in vivo. By selectively activating or inhibiting neurons expressing this compound, researchers can investigate the role of these circuits in behavior, cognition, and disease. This compound has been used to study a wide range of neural circuits, including those involved in anxiety, addiction, pain, and memory. This compound has also been used to investigate the neural basis of psychiatric disorders such as schizophrenia and depression.

properties

IUPAC Name

N-[3-(2,5-dioxopyrrolidin-1-yl)phenyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-24-15-7-2-4-12(10-15)18(23)19-13-5-3-6-14(11-13)20-16(21)8-9-17(20)22/h2-7,10-11H,8-9H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLANHGPJHTZLON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)N3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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